molecular formula C16H13FN2O B4959410 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

Cat. No. B4959410
M. Wt: 268.28 g/mol
InChI Key: ONXWDPKHCUINCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as FLI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. One study found that this compound can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. One study found that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Another study showed that this compound can inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One advantage of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is that it can be synthesized relatively easily and in large quantities. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.

Future Directions

There are many potential future directions for research on 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the study of this compound's mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, research could be conducted to optimize the synthesis method for this compound, making it more efficient and cost-effective.

Synthesis Methods

The synthesis of 3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a multi-step process that involves the reaction of 3-fluorobenzaldehyde with ethyl cyanoacetate to form 3-(3-fluorobenzylidene)cyanoacetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound.

Scientific Research Applications

3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in the field of medicinal chemistry. One study found that this compound has anticancer properties and can induce apoptosis in cancer cells. Another study showed that this compound can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-[(3-fluorophenyl)methyliminomethyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c17-12-5-3-4-11(8-12)9-18-10-14-13-6-1-2-7-15(13)19-16(14)20/h1-8,10,19-20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXWDPKHCUINCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C=NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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